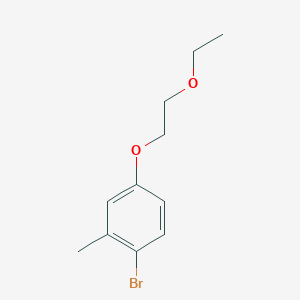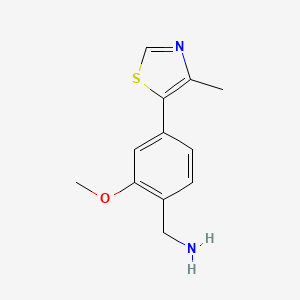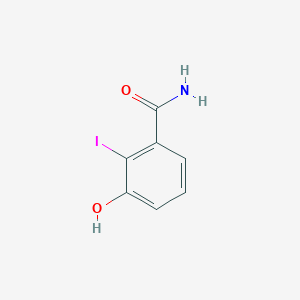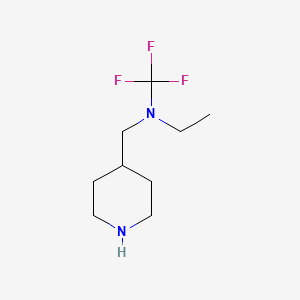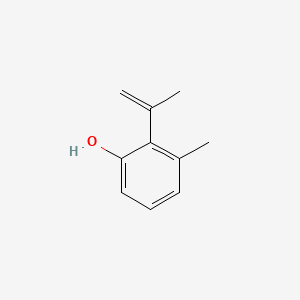
Phenol, 3(or 5)-methyl-2-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3(or 5)-methyl-2-(2-propenyl)- is an organic compound that belongs to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is also known as 2-allyl-3(or 5)-methylphenol and has the molecular formula C10H12O. It is a derivative of phenol with an allyl group and a methyl group attached to the aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 3(or 5)-methyl-2-(2-propenyl)- can be synthesized through various methods. One common method involves the alkylation of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of catalytic processes. The Hock process, for example, is used to produce phenol from cumene. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved to yield phenol and acetone. The allyl and methyl groups can be introduced through subsequent alkylation reactions.
化学反応の分析
Types of Reactions
Phenol, 3(or 5)-methyl-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Phenol, 3(or 5)-methyl-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of phenol, 3(or 5)-methyl-2-(2-propenyl)- involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
類似化合物との比較
Phenol, 3(or 5)-methyl-2-(2-propenyl)- can be compared with other similar compounds such as:
Eugenol: Similar structure but with a methoxy group instead of a methyl group.
Thymol: Similar structure but with an isopropyl group instead of an allyl group.
Carvacrol: Similar structure but with a hydroxyl group in the ortho position relative to the methyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
特性
CAS番号 |
108797-88-2 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
3-methyl-2-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-6,11H,1H2,2-3H3 |
InChIキー |
RAQYGFLFCLNEAB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


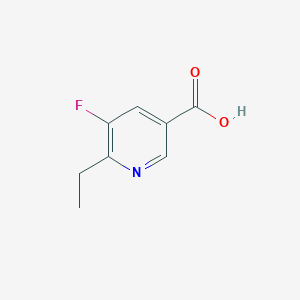
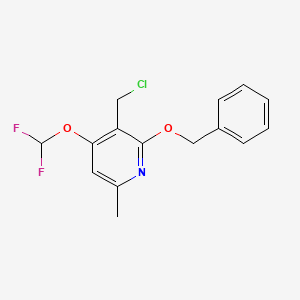
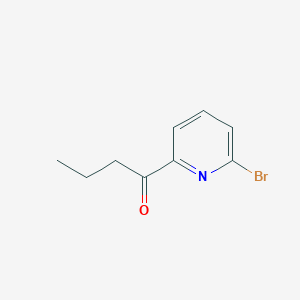
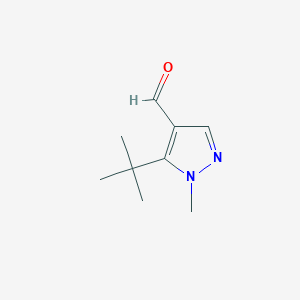
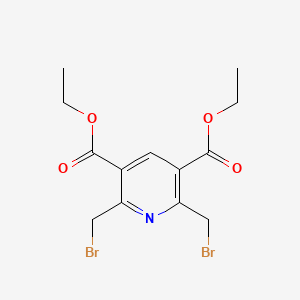
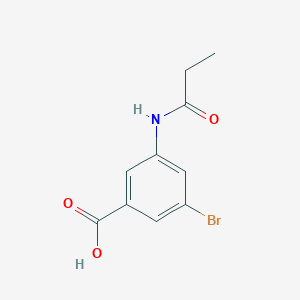
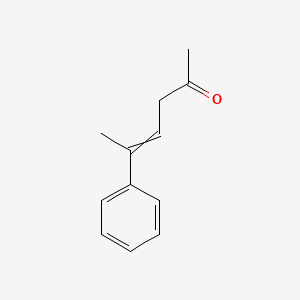
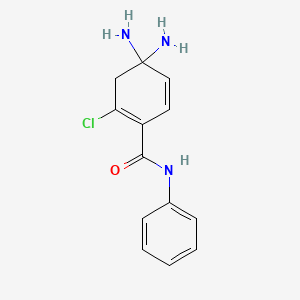
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)
